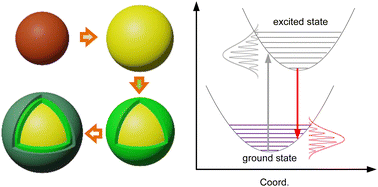Enhancement mechanism of quantum yield in core/shell/shell quantum dots of ZnS–AgIn5S8/ZnIn2S4/ZnS†
Nanoscale Advances Pub Date: 2023-12-28 DOI: 10.1039/D3NA01052J
Abstract
To achieve a high quantum yield (QY) of nanomaterials suitable for optical applications, we improved the optical properties of AgIn5S8 (AIS) quantum dots (QDs) by employing an alloyed-core/inner-shell/outer-shell (ZAIS/ZIS/ZnS) structure. We also investigated the mechanism of optical transitions to clarify the improvement of QYs. In AIS, the low-energy absorption near the band edge region is attributed to the weakly allowed band gap transition, which gains oscillator strength through state intermixing and electron–phonon coupling. The main photoluminescence is also ascribed to the weakly allowed band gap transition with characteristics of self-trapped excitonic emission. With alloying/shelling processes, the weakly allowed transition is enhanced by the evolution of the electronic structures in the alloyed core, which improves the band gap emission. In shelled structures, the nonradiative process is reduced by the reconstructed lattice and passivated surface, ultimately leading to a high QY of 85% in ZAIS/ZIS/ZnS. These findings provide new insights into the optical transitions of AIS because they challenge previous conclusions. In addition, our work elucidates the mechanism behind the enhancement of QY accomplished through alloying/shelling processes, providing strategies to optimize nontoxic QDs for various applications using a green chemistry approach.


Recommended Literature
- [1] Luminescence studies on substituted niobocene ketene complexes: evidence for thermally activated excited-state processes involving arene torsion
- [2] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
- [3] Heteroatoms in graphdiyne for catalytic and energy-related applications
- [4] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [5] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [6] Quinoxalino-fused sultines and their application in Diels–Alder reactions
- [7] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [8] Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†
- [9] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
- [10] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 102153-44-6
-
CAS no.: 10162-82-0
-
CAS no.: 13490-74-9









